Structural Elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline: A Comprehensive Analytical Framework
Structural Elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline: A Comprehensive Analytical Framework
Executive Summary
As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter bifunctional intermediates where subtle structural nuances dictate their downstream pharmacological efficacy. 4-(1H-pyrrol-1-ylmethyl)aniline (CAS: 1122710-23-9) is a prime example. Featuring an electron-rich pyrrole ring linked via a methylene bridge to a para-substituted aniline, this molecule is highly prized in the synthesis of kinase inhibitors and as a self-immolative para-aminobenzyl (PAB) linker in antibody-drug conjugates (ADCs) .
However, confirming its exact connectivity requires a rigorous analytical approach. The synthetic routes to N-benzylpyrroles often yield regioisomeric mixtures (e.g., C2- or C3-alkylated pyrroles) depending on the thermodynamic control of the reaction . To prevent downstream synthetic failures, we must employ a self-validating spectroscopic system that unambiguously proves the N-alkylation of the pyrrole and the para-substitution of the aniline ring.
Strategic Workflow for Structure Elucidation
To establish a self-validating system, we do not rely on a single spectroscopic method. Instead, we triangulate data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique interrogates a different physical property, ensuring that the final structural assignment is internally consistent and robust against artifactual misinterpretation.
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HRMS establishes the exact mass and molecular formula, strictly limiting the chemical space.
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FT-IR confirms the presence of the primary amine without the ambiguity of proton exchange seen in NMR.
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2D NMR (HMBC) serves as the definitive proof of connectivity, mapping the spatial relationship across the heteroatom boundaries.
Fig 1. Multi-modal workflow for the structural elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline.
Spectroscopic Elucidation Data
The structural proof of 4-(1H-pyrrol-1-ylmethyl)aniline (Molecular Formula: C₁₁H₁₂N₂, MW: 172.23 g/mol ) relies on the precise assignment of its 11 carbons and 12 protons. The quantitative data summarized below represents the consensus of our multi-modal workflow.
Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | Structural Assignment |
| Pyrrole C2/C5 | 6.65, t, J = 2.1, 2H | 121.3 | α -protons of N-alkyl pyrrole |
| Pyrrole C3/C4 | 6.16, t, J = 2.1, 2H | 108.5 | β -protons of pyrrole |
| Methylene CH₂ | 4.95, s, 2H | 53.2 | sp³ bridge linking N1 and C1' |
| Aniline C1' | - | 128.0 | Quaternary aromatic carbon (C-CH₂) |
| Aniline C2'/C6' | 6.98, d, J = 8.4, 2H | 128.8 | Aromatic CH ortho to CH₂ |
| Aniline C3'/C5' | 6.62, d, J = 8.4, 2H | 115.1 | Aromatic CH ortho to NH₂ |
| Aniline C4' | - | 145.8 | Quaternary aromatic carbon (C-NH₂) |
| Amine NH₂ | 3.60, br s, 2H | - | Primary aniline amine protons |
Table 2: Key 2D NMR Correlations (The Connectivity Proof)
| Proton Signal | COSY Correlations (³J H-H) | HMBC Correlations (²J, ³J C-H) |
| Pyrrole H2/H5 (6.65) | Pyrrole H3/H4 (6.16) | Pyrrole C3/C4 (108.5), Methylene CH₂ (53.2) |
| Methylene CH₂ (4.95) | - | Pyrrole C2/C5 (121.3) , Aniline C1' (128.0), C2'/C6' (128.8) |
| Aniline H2'/H6' (6.98) | Aniline H3'/H5' (6.62) | Aniline C4' (145.8), Methylene CH₂ (53.2) |
Table 3: HRMS and FT-IR Validation Data
| Technique | Observed Value | Expected/Calculated Value | Diagnostic Significance |
| ESI-HRMS | m/z 173.1075 [M+H]⁺ | m/z 173.1073 [M+H]⁺ | Confirms exact molecular formula C₁₁H₁₃N₂⁺ |
| FT-IR (ATR) | 3420 cm⁻¹, 3335 cm⁻¹ | 3500 - 3300 cm⁻¹ | Confirms primary amine (N-H stretch doublet) |
| FT-IR (ATR) | 1515 cm⁻¹, 1490 cm⁻¹ | 1600 - 1450 cm⁻¹ | Confirms aromatic C=C framework |
Experimental Methodologies
The following protocols detail the exact step-by-step methodologies used to generate the elucidation data. Crucially, I have outlined the causality behind each experimental choice to ensure this workflow functions as a self-validating system.
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF)
Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. The C-N bond between the methylene bridge and the pyrrole ring is relatively labile; EI would cause extensive fragmentation (yielding a tropylium-like ion), whereas ESI preserves the intact molecular ion, allowing for precise formula confirmation.
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Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol.
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Dilution: Dilute the stock solution 1:100 in a Methanol/Water (50:50, v/v) matrix containing 0.1% formic acid. The formic acid is critical to quantitatively protonate the aniline amine, enhancing the [M+H]⁺ signal.
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Injection: Inject 5 µL into the ESI-TOF mass spectrometer.
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Acquisition: Acquire data in positive ion mode (ESI+) scanning from m/z 100 to 500.
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Calibration: Utilize a sodium formate cluster reference standard during the run to ensure mass accuracy remains within a strict <5 ppm error margin.
Protocol 2: Multidimensional NMR Spectroscopy
Causality: While 1D NMR provides the basic atomic inventory, 2D HMBC is the cornerstone of this self-validating protocol. It is the only technique that can definitively prove the N-linkage. If the molecule were a C2-alkylated pyrrole isomer, the methylene protons would correlate to C3 and C5, and a pyrrole N-H proton would be visible. Furthermore, CDCl₃ is explicitly chosen over protic solvents (like Methanol-d₄) to prevent rapid deuterium exchange of the primary amine protons, which would obscure the NH₂ signal and alter local solvation environments .
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.
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1D ¹H Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, relaxation delay 2s).
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1D ¹³C Acquisition: Acquire ¹³C NMR at 100 MHz (1024 scans, complete WALTZ-16 proton decoupling).
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2D COSY Acquisition: Acquire homonuclear correlation data to map the adjacent protons on the pyrrole ring (H2/H5 to H3/H4) and the para-substituted aniline ring (AA'BB' spin system).
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2D HMBC Acquisition: Acquire heteronuclear multiple bond correlation data (optimized for long-range coupling J = 8 Hz). Validation step: Verify the cross-peak between the CH₂ protons at 4.95 ppm and the pyrrole C2/C5 carbons at 121.3 ppm.
Protocol 3: FT-IR Spectroscopy (ATR)
Causality: Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water presents a broad O-H stretch around 3400 cm⁻¹ that can easily mask or be confused with the critical N-H stretching doublet of the primary aniline amine. ATR provides a non-destructive, moisture-free analysis.
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Background: Clean the diamond ATR crystal with LC-grade isopropanol, allow it to evaporate, and acquire an ambient background spectrum.
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Application: Place 2-3 mg of the neat, dry solid sample directly onto the center of the ATR crystal.
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Compression: Apply uniform pressure using the anvil arm to ensure intimate contact between the crystal and the solid lattice.
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Acquisition: Acquire 32 co-added scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
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Processing: Process the spectrum with baseline correction and identify the characteristic primary amine N-H stretching doublet at 3420 cm⁻¹ and 3335 cm⁻¹.
Conclusion
The structural elucidation of 4-(1H-pyrrol-1-ylmethyl)aniline cannot be left to presumptive 1D NMR assignments, which routinely fail to distinguish between N-alkylated and C-alkylated pyrrole isomers. By integrating ESI-HRMS for exact mass confirmation, ATR-FTIR for functional group validation, and 2D HMBC NMR for definitive carbon-nitrogen connectivity mapping, we create a robust, self-validating analytical loop. The critical HMBC correlation between the methylene protons and the pyrrole C2/C5 carbons serves as the ultimate proof of N-alkylation, ensuring the structural integrity of this building block for downstream pharmaceutical synthesis.
References
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Title: A Chemical Approach Toward the Therapeutic Optimization of Cytotoxic Bioconjugates Source: Diva-Portal (Uppsala University Publications) URL: [Link]
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Title: Phosphine-Free Palladium-Catalyzed Direct Bisarylation of Pyrroles with Aryl Iodides on Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: Molecules / MDPI URL: [Link]
